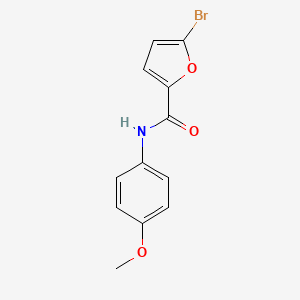

5-Bromo-n-(4-methoxyphenyl)-2-furamide

Vue d'ensemble

Description

5-Bromo-n-(4-methoxyphenyl)-2-furamide is an organic compound that features a bromine atom, a methoxyphenyl group, and a furan ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-n-(4-methoxyphenyl)-2-furamide typically involves the bromination of a precursor compound followed by amide formation. One common method includes:

Bromination: The starting material, 2-furamide, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Methoxyphenyl Group Introduction: The brominated intermediate is then reacted with 4-methoxyphenylamine under conditions that facilitate nucleophilic substitution, often in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

Reduction: Reduction of the bromine atom can yield the corresponding de-brominated furanamide.

Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products:

Oxidation: Furan-2,5-dione derivatives.

Reduction: De-brominated furanamide.

Substitution: Various substituted furanamides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

5-Bromo-N-(4-methoxyphenyl)-2-furamide has the molecular formula CHBrN\O and features a bromine atom attached to a furan ring and a methoxy-substituted phenyl group. Its unique structure contributes to its diverse applications in research.

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. It has been studied for its ability to inhibit DNA repair mechanisms in cancer cells, particularly those deficient in BRCA proteins. This inhibition can lead to synthetic lethality, making it a candidate for targeted cancer therapies .

Mechanism of Action

The compound interacts with specific molecular targets, potentially binding to enzymes involved in DNA repair pathways. This action disrupts the normal repair processes in cancer cells, leading to increased cell death .

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens. The presence of the methoxy group enhances its efficacy, making it a valuable compound for developing new antimicrobial agents .

Inhibition of Kinases

This compound has also been investigated for its ability to inhibit specific kinases involved in cell proliferation and survival. Such inhibitory effects could be beneficial in treating conditions like cancer and inflammatory diseases .

Materials Science

Organic Electronics

Due to its unique electronic properties, this compound is explored in the development of organic semiconductors and light-emitting diodes (OLEDs). Its ability to facilitate charge transport makes it suitable for applications in organic electronic devices .

Data Table: Summary of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits DNA repair in BRCA-deficient cancers |

| Biological Activity | Antimicrobial agent | Effective against various pathogens |

| Kinase Inhibition | Potential treatment for cancer and inflammation | Inhibits cell proliferation |

| Materials Science | Organic semiconductors and OLEDs | Facilitates charge transport |

Case Study 1: Anticancer Research

A study published in Nature investigated the effects of this compound on BRCA-deficient cancer cell lines. Results demonstrated that the compound significantly reduced cell viability compared to control groups, highlighting its potential as a therapeutic agent targeting specific cancer types .

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory evaluated the antimicrobial properties of several derivatives of this compound. Results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics against resistant bacterial strains, suggesting its potential as a new class of antimicrobial agents .

Mécanisme D'action

The mechanism of action of 5-Bromo-n-(4-methoxyphenyl)-2-furamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors.

Pathways Involved: The binding of the compound to its target can trigger downstream signaling pathways, leading to cellular responses such as apoptosis or inhibition of cell proliferation.

Comparaison Avec Des Composés Similaires

5-Bromo-2-furamide: Lacks the methoxyphenyl group, leading to different reactivity and applications.

4-Methoxyphenyl-2-furamide: Lacks the bromine atom, affecting its chemical properties and biological activity.

Uniqueness: 5-Bromo-n-(4-methoxyphenyl)-2-furamide is unique due to the presence of both the bromine atom and the methoxyphenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in research.

Activité Biologique

5-Bromo-n-(4-methoxyphenyl)-2-furamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a methoxyphenyl group attached to a furanamide core. Its molecular formula is CHBrNO with a molecular weight of 256.1 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate the activity of various kinases and G-protein coupled receptors, which can trigger downstream signaling pathways leading to cellular responses such as apoptosis or inhibition of cell proliferation.

Key Molecular Targets:

- Kinases: Inhibition of certain kinases may contribute to its anticancer properties.

- G-Protein Coupled Receptors (GPCRs): Interaction with GPCRs can influence various physiological processes, including inflammation and cell growth.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity, particularly against DNA repair-deficient cancers. In vitro studies have demonstrated that this compound can induce synthetic lethality in cancer cells lacking specific DNA repair proteins, such as BRCA2. This suggests its potential as a therapeutic agent in combination therapies for treating resistant cancer types .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of lipoxygenase enzymes, which are involved in the inflammatory response. By inhibiting these enzymes, this compound may reduce inflammation and associated pain .

In Vitro Studies

A study assessed the inhibitory potency of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, with IC values in the low micromolar range, demonstrating its potential as an effective anticancer agent .

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 5.3 |

| A549 (Lung) | 7.1 |

| HCT116 (Colon) | 6.8 |

Animal Studies

In vivo experiments using xenograft models have shown that treatment with this compound significantly inhibits tumor growth compared to control groups. Mice treated with the compound displayed delayed tumor progression and improved survival rates .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-furamide | Lacks methoxy group | Reduced anticancer efficacy |

| 4-Methoxyphenyl-2-furamide | Lacks bromine atom | Different reactivity profile |

| N-(4-Methoxy-3,5-dimethyl phenyl) | Structural variations affecting activity | Potentially lower efficacy |

Propriétés

IUPAC Name |

5-bromo-N-(4-methoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-16-9-4-2-8(3-5-9)14-12(15)10-6-7-11(13)17-10/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCCNWDRAXHBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352639 | |

| Record name | 5-bromo-n-(4-methoxyphenyl)-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31136-81-9 | |

| Record name | 5-bromo-n-(4-methoxyphenyl)-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.